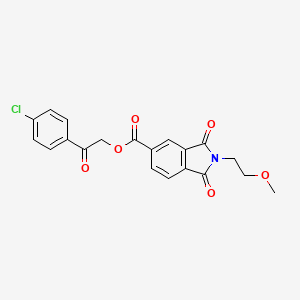

2-(4-chlorophenyl)-2-oxoethyl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Descripción

The compound 2-(4-chlorophenyl)-2-oxoethyl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate features a 1,3-dioxoisoindole core substituted with a 4-chlorophenyl ketone group and a 2-methoxyethyl chain.

Propiedades

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO6/c1-27-9-8-22-18(24)15-7-4-13(10-16(15)19(22)25)20(26)28-11-17(23)12-2-5-14(21)6-3-12/h2-7,10H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUESNQXERNOFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted chlorophenyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-chlorophenyl)-2-oxoethyl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound is used in the development of new materials with specific electronic properties.

Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting key proteins involved in the process . In anticancer research, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

*Calculated based on analogous structures.

Key Observations:

- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound likely enhances electrophilicity compared to the ethoxyphenyl group in ’s analogue, which is electron-donating. This difference could influence reactivity in nucleophilic substitution or hydrolysis reactions .

- Solubility : The 2-methoxyethyl substituent in the target compound may offer better aqueous solubility than the methyl ester in ’s compound, which is more lipophilic .

Actividad Biológica

The compound 2-(4-chlorophenyl)-2-oxoethyl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C29H20Cl2N2O9

- Molecular Weight : 611.39 g/mol

- LogP : 3.841

- Polar Surface Area : 121.8 Ų

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, which can influence cellular pathways involved in disease processes. Some key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in cancer metabolism and progression.

- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer biology.

Pharmacological Effects

The compound has exhibited a range of pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Anti-inflammatory Properties : The compound appears to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

Research has demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15 | Significant reduction in viability |

| A549 (Lung) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound:

- Tumor Xenograft Models : Administration of the compound resulted in significant tumor growth inhibition compared to control groups.

- Inflammation Models : In models of acute inflammation, the compound reduced markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-chlorophenyl)-2-oxoethyl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with the condensation of 2-(4-chlorophenyl)-2-oxoethanol with 2-(2-methoxyethyl)isoindole-1,3-dione-5-carboxylic acid chloride under anhydrous conditions. Use catalytic triethylamine in dichloromethane at 0–5°C to minimize side reactions .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC with a C18 column (UV detection at 254 nm).

- Step 3 : Characterize intermediates via /-NMR (e.g., carbonyl peaks at ~170–175 ppm for dioxo groups) and FT-IR (C=O stretches at ~1700–1750 cm) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (e.g., [M+H] peak matching theoretical mass within 3 ppm error).

- X-ray crystallography : Resolve the crystal structure to validate stereochemistry and substituent positioning, particularly for the chlorophenyl and methoxyethyl groups .

- 2D NMR (COSY, HSQC, HMBC) : Assign proton-proton correlations and confirm connectivity between the isoindole core and ester/ether substituents .

Q. How should researchers design initial biological activity screens for this compound?

- Methodology :

- In vitro assays : Prioritize enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) due to the isoindole-dioxo scaffold’s known interaction with catalytic sites .

- Cell viability : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at 10–100 µM concentrations. Include a positive control (e.g., doxorubicin) and validate results with flow cytometry for apoptosis .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production, and what are common contaminants?

- Methodology :

- Process optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst concentration. For example, refluxing in acetonitrile with DMAP increases esterification efficiency by 15–20% .

- Contaminant analysis : Identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) via LC-MS/MS. Mitigate via strict moisture control and inert atmosphere .

Q. What strategies are effective for elucidating the mechanism of action in biological systems?

- Methodology :

- Proteomics : Perform pull-down assays with biotinylated analogs of the compound to identify protein binding partners. Validate with surface plasmon resonance (SPR) for affinity measurements .

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or HDACs). Cross-reference with mutagenesis studies to confirm critical binding residues .

Q. How does environmental stability testing inform risk assessment for this compound?

- Methodology :

- Hydrolytic degradation : Incubate in buffers (pH 3–9) at 25–50°C. Monitor degradation products via UPLC-QTOF and assess half-life. The chlorophenyl group may confer resistance to acidic hydrolysis .

- Photodegradation : Expose to UV light (λ = 254 nm) and analyze fragments using GC-MS. Isoindole rings are prone to ring-opening under prolonged UV exposure .

Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodology :

- MD simulations : Run 100-ns trajectories in GROMACS to study conformational flexibility. Correlate with experimental IC values to identify bioactive conformers .

- QSAR modeling : Train models on isoindole-dioxo derivatives to predict untested biological targets. Validate with leave-one-out cross-validation (R > 0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.